molecular formula C10H13ClN2O3 B2536053 2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one CAS No. 2411289-40-0

2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one

Cat. No.: B2536053
CAS No.: 2411289-40-0
M. Wt: 244.68
InChI Key: VJABJXIMNBMAGN-UHFFFAOYSA-N
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Description

2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one is a complex organic compound that features a unique combination of functional groups, including a chloro group, an oxazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the azetidine ring, and finally, the addition of the chloro group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature regulation, and product isolation can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the chloro group can result in various substituted azetidine derivatives.

Scientific Research Applications

2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It can be used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.

    2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]pyrrolidin-1-yl}propan-1-one: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of 2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one lies in its combination of functional groups, which provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-1-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-6(11)10(15)13-3-7(4-13)9-2-8(5-14)16-12-9/h2,6-7,14H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJABJXIMNBMAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)C2=NOC(=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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